3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid
Description
3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with an isopropoxy (-OCH(CH₃)₂) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position. Its molecular formula is C₁₀H₁₂BF₃O₃, with a molecular weight of 271.01 g/mol (calculated). The compound is used in Suzuki-Miyaura cross-coupling reactions to introduce trifluoromethoxy-substituted aryl groups into complex molecules, particularly in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
[3-propan-2-yloxy-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-6(2)17-9-5-7(11(15)16)3-4-8(9)18-10(12,13)14/h3-6,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSQFZIIBMNSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181596 | |
| Record name | B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793003-54-9 | |
| Record name | B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1793003-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[3-(1-Methylethoxy)-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid typically involves the reaction of 3-isopropoxy-4-(trifluoromethoxy)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to prevent decomposition of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This compound can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Reduction: Reducing agents such as sodium borohydride can reduce the boronic acid to a boronate ester.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, phenols, and boronate esters, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation, reductive elimination, and regeneration of the palladium catalyst . The molecular targets and pathways involved include the palladium catalyst and the aryl or vinyl halide substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-isopropoxy-4-(trifluoromethoxy)phenylboronic acid with structurally and functionally related phenylboronic acids, focusing on substituent effects , acidity (pKa) , reactivity , and applications .
Table 1: Structural and Functional Comparison of Selected Phenylboronic Acids
*Reported pKa values for aqueous solutions at 25°C.
†Estimated based on substituent effects (trifluoromethoxy is electron-withdrawing; isopropoxy is electron-donating).
‡Approximated to parent phenylboronic acid (pKa = 8.8) due to lack of experimental data.
Key Comparison Points
Substituent Effects on Acidity and Reactivity
- The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing substituent, lowering the pKa of boronic acids compared to unsubstituted phenylboronic acid (pKa = 8.8) . For example:
- 2-(Trifluoromethoxy)phenylboronic acid (ortho isomer) has a pKa of 7.89 due to intramolecular hydrogen bonding between -B(OH)₂ and -OCF₃ groups .
- 4-(Trifluoromethoxy)phenylboronic acid (para isomer) exhibits a higher pKa (8.77 ) due to reduced resonance effects .
Applications in Organic Synthesis
- Suzuki-Miyaura Coupling : The trifluoromethoxy group is challenging to introduce via traditional methods, making boronic acids like This compound valuable for synthesizing fluorinated biaryl compounds .
- Medicinal Chemistry : Analogues such as 3-fluoro-4-(trifluoromethoxy)phenylboronic acid are intermediates in kinase inhibitor synthesis (e.g., pyrazolo[3,4-c]pyrimidines) .
Antibacterial Activity 4-(Trifluoromethoxy)phenylboronic acid and its isomers exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the -OCF₃ group’s electronegativity .
Table 2: Stability and Handling Recommendations
Biological Activity
3-Isopropoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in the modulation of enzyme functions.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available phenolic precursors. The introduction of the trifluoromethoxy group enhances the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including:
- Escherichia coli
- Bacillus cereus
- Candida albicans (moderate activity)
The Minimum Inhibitory Concentration (MIC) values for these microorganisms suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Bacillus cereus | 25 |
| Candida albicans | 100 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cellular processes. The boronic acid moiety interacts with serine or cysteine residues in active sites of target enzymes, leading to inhibition of their activity. This interaction is particularly relevant in the context of bacterial resistance mechanisms .
Case Studies
- Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of various phenylboronic acids, including this compound, revealed that it outperformed several other compounds in inhibiting the growth of resistant bacterial strains .
- Antifungal Activity Investigation : Another study focused on the antifungal properties of this compound showed that it had a significant inhibitory effect on the growth of Aspergillus niger, indicating its potential use in treating fungal infections .
Comparative Analysis
When compared to other boronic acids, this compound demonstrates unique properties due to the presence of both isopropoxy and trifluoromethoxy groups. These modifications enhance its solubility and binding affinity to biological targets.
| Compound | Antimicrobial Activity | Solubility |
|---|---|---|
| This compound | Moderate | High |
| Methyl 4-(trifluoromethyl)phenylboronic acid | Low | Moderate |
| Phenylboronic acid | Low | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
